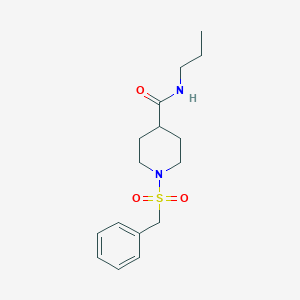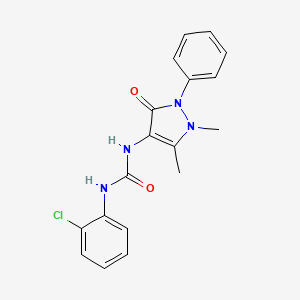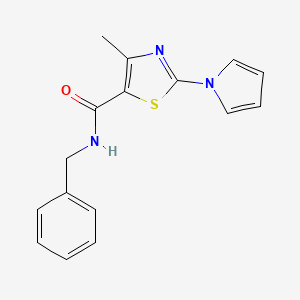
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperidine derivative that has been synthesized using different methods, including the reaction of piperidine with benzylsulfonyl chloride and propylamine.
Mécanisme D'action
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide acts as a potent and selective blocker of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The TRPV1 channel is involved in pain perception and inflammation, and its blockade by this compound leads to the reduction of pain and inflammation. This compound binds to the intracellular side of the TRPV1 channel and stabilizes its closed state, preventing the influx of calcium ions and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects, including the reduction of pain and inflammation. This compound has been shown to be effective in various animal models of pain and inflammation, including models of acute and chronic pain, neuropathic pain, and inflammatory pain. This compound has also been shown to have a good safety profile and low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the TRPV1 channel, its good solubility in various solvents, and its easy synthesis and purification. However, this compound also has some limitations, including its instability in aqueous solutions and its potential for off-target effects on other ion channels and receptors.
Orientations Futures
There are several future directions for the research on 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide, including the development of new TRPV1 channel blockers based on this compound, the investigation of the structure-activity relationship of this compound and its derivatives, and the exploration of the therapeutic potential of this compound in various diseases, including pain, inflammation, and cancer. Additionally, the development of new methods for the synthesis and purification of this compound and its derivatives could lead to the discovery of new compounds with improved potency, selectivity, and safety.
Applications De Recherche Scientifique
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. In pharmacology, this compound has been investigated for its potential as a new analgesic and anti-inflammatory drug. In medicinal chemistry, this compound has been used as a lead compound for the development of new TRPV1 channel blockers.
Propriétés
IUPAC Name |
1-benzylsulfonyl-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-10-17-16(19)15-8-11-18(12-9-15)22(20,21)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQVMRYNZCEFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)
![N-[3-(dimethylamino)propyl]-N-[(2-methoxy-1-naphthyl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4732865.png)

![N-(3-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4732887.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4732892.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4732906.png)
![4-ethyl-5-methyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4732911.png)

![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4732924.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732942.png)
![N-(5-chloro-2-methylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732950.png)
